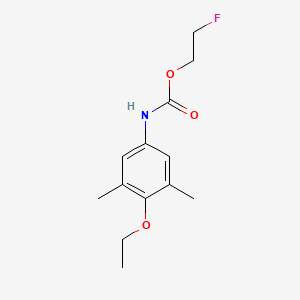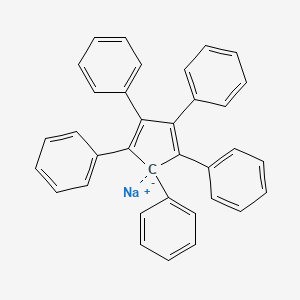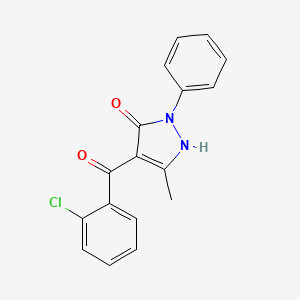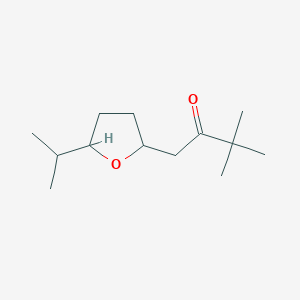
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with an isopropyl group and a butanone moiety
准备方法
The synthesis of 1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: Starting from a suitable precursor, the tetrahydrofuran ring is formed through cyclization reactions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides under basic conditions.
Attachment of the Butanone Moiety: The final step involves the addition of the butanone group through a condensation reaction with a suitable ketone precursor.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl group, using reagents like halides or nucleophiles.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor, affecting the overall biochemical pathways.
相似化合物的比较
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-butanone can be compared with similar compounds such as:
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-pentanone: Similar structure but with an additional carbon in the butanone moiety.
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-hexanone: Further extended carbon chain.
1-(5-Isopropyltetrahydro-2-furanyl)-3,3-dimethyl-2-heptanone: Even longer carbon chain.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly suitable for certain applications where other similar compounds may not perform as effectively.
属性
CAS 编号 |
83041-29-6 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-(5-propan-2-yloxolan-2-yl)butan-2-one |
InChI |
InChI=1S/C13H24O2/c1-9(2)11-7-6-10(15-11)8-12(14)13(3,4)5/h9-11H,6-8H2,1-5H3 |
InChI 键 |
BEXBOQQMFNJBMO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(O1)CC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


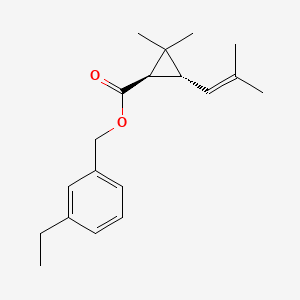

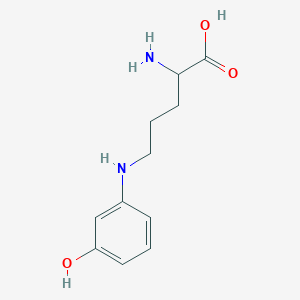

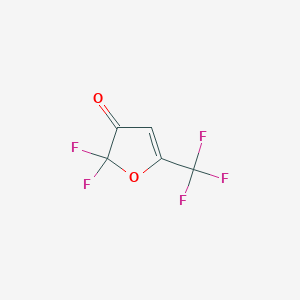
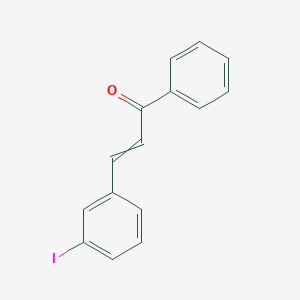
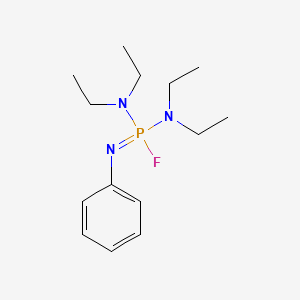
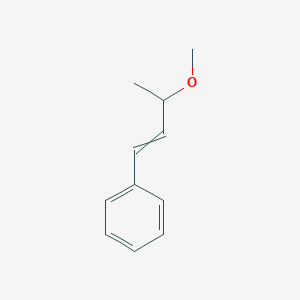
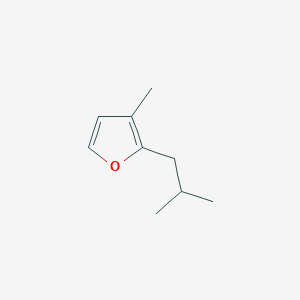
![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
